2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonic acid
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Overview
Description
2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonic acid is a complex organic compound with the molecular formula C₈H₃Cl₃N₂O₄S. It is known for its unique structure, which includes multiple functional groups such as carbamoyl, trichloro, cyano, and sulfonic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonic acid typically involves multiple steps, starting from simpler organic compoundsThe sulfonation step is usually carried out using sulfur trioxide or chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the chlorine atoms is replaced by another nucleophile
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction can produce amines or other reduced compounds .
Scientific Research Applications
2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonic acid exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Chlorothalonil: A related compound with similar structural features, used as a fungicide.
2-carbamoyl-3,4,5,6-tetrabromophthalanilic acid: Another compound with multiple halogen atoms and similar functional groups
Uniqueness
2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
1418095-02-9 |
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Molecular Formula |
C8H3Cl3N2O4S |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonic acid |
InChI |
InChI=1S/C8H3Cl3N2O4S/c9-4-2(1-12)5(10)6(11)7(18(15,16)17)3(4)8(13)14/h(H2,13,14)(H,15,16,17) |
InChI Key |
JNMMKKYUIIQPDG-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)S(=O)(=O)O)C(=O)N)Cl |
Origin of Product |
United States |
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